Etretinate - 54350-48-0

Etretinate

Catalog Number: EVT-267941
CAS Number: 54350-48-0
Molecular Formula: C23H30O3
Molecular Weight: 354.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Etretinate is known to undergo hydrolysis, primarily by esterases, resulting in the formation of its major metabolite, acitretin. [] This conversion is influenced by factors such as the presence of esterase enzymes and the cellular environment. [] UV irradiation, particularly UVB (280-320 nm) and UVA (320-400 nm), can induce cis-isomerization of etretinate, leading to the formation of 13-cis-etretinate. [] This isomerization has been observed both in vitro and in vivo. []

Future Directions
  • Understanding Long-Term Effects and Safety: While etretinate has shown therapeutic promise, its long-term effects and safety require further investigation, particularly concerning its storage in tissues like adipose tissue and adrenals. [, ] Research is needed to fully characterize its long-term impact on various organ systems and assess potential risks associated with prolonged exposure.
  • Exploring Combination Therapies: Investigating the efficacy and safety of etretinate in combination with other therapies, such as PUVA therapy or other systemic agents, holds promise for optimizing treatment outcomes in various dermatological and oncological conditions. [, , ] Understanding potential synergistic or additive effects could lead to more effective treatment strategies.
  • Developing Targeted Therapies: Future research could focus on developing retinoids with improved targeting and reduced side effects. [, ] This could involve designing analogues with specific affinity for receptors or cells involved in the pathogenesis of diseases of interest.

Acitretin

Compound Description: Acitretin (also known as etretin) is the main metabolite of etretinate and a synthetic retinoid with a significantly shorter half-life. It is used in the treatment of severe psoriasis and other keratinization disorders. [, , , , , ] Acitretin, like etretinate, exhibits anti-proliferative, anti-inflammatory, and differentiation-inducing effects. [, , , , ]

13-cis-Acitretin

Compound Description: 13-cis-Acitretin is a geometric isomer of acitretin and a major metabolite of both etretinate and acitretin. It possesses biological activity similar to acitretin, contributing to the therapeutic effects in treating psoriasis and other keratinization disorders. [, , ]

Relevance: 13-cis-Acitretin is a key metabolite of etretinate, demonstrating the metabolic pathway of etretinate in vivo. [, , ] Its presence, along with acitretin and etretinate, needs to be considered when assessing the long-term risks and benefits of etretinate therapy.

Isotretinoin

Compound Description: Isotretinoin (13-cis-retinoic acid) is a retinoid primarily used for treating severe acne. It has similar pharmacological effects to etretinate and acitretin, including anti-proliferative, anti-inflammatory, and differentiation-inducing effects. [, , , , , , ]

Relevance: Isotretinoin shares structural similarities with etretinate and acitretin, belonging to the same class of aromatic retinoids. [, , , , , , ] This structural similarity leads to overlapping pharmacological effects, but with differences in potency and side-effect profiles.

Ro 10-1670

Compound Description: Ro 10-1670 is a major metabolite of etretinate. Its formation from etretinate is influenced by food intake, with lower peak serum concentrations observed when etretinate is administered with milk. []

Relevance: Ro 10-1670's identification as a major metabolite of etretinate highlights the metabolic pathway of etretinate in vivo and underscores the influence of dietary factors on its pharmacokinetics. []

Ro 11-4768

Compound Description: Ro 11-4768 is a ring-substituted congener of etretinate. Unlike etretinate, Ro 11-4768 exhibits minimal teratogenic activity in a mouse model. []

Relevance: The differing teratogenic potential between etretinate and Ro 11-4768, despite their structural similarities, underscores the significance of specific structural elements in determining the teratogenic potential of retinoids. [] This finding suggests potential avenues for developing safer retinoid-based therapies.

Source and Classification

Etretinate is classified under the category of retinoids, which are compounds that exhibit similar biological activity to vitamin A. It is specifically recognized as an ethyl ester derivative of acitretin, which is its active metabolite. The compound was first synthesized in the early 1970s and has been utilized in clinical settings for its therapeutic properties against keratinization disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of etretinate can be achieved through several methods. One notable approach involves the reaction of acitretin with activating reagents such as 1,1'-carbonyldiimidazole or 1,1'-thiocarbonyldiimidazole in the presence of ethanol. This process allows for the formation of etretinate with improved yields and purity suitable for pharmaceutical applications .

Another method includes the cross-metathesis approach, which constructs the polyene chain characteristic of retinoids. This method utilizes various catalysts to facilitate the reaction between different olefins, leading to the desired retinoid structure .

Molecular Structure Analysis

Structure and Data

Etretinate has a complex molecular structure characterized by a long polyene chain and several functional groups. Its chemical formula is C24H36O2C_{24}H_{36}O_2, reflecting its composition of carbon, hydrogen, and oxygen atoms. The structure features a tetraenoate side chain that is crucial for its biological activity.

The molecular structure can be represented as follows:

Etretinate ethyl 2E 4E 6E 8E 9 4 methoxy 2 3 6 trimethylphenyl 3 7 dimethyl 2 4 6 8 nonatetraenoate\text{Etretinate }\text{ethyl 2E 4E 6E 8E 9 4 methoxy 2 3 6 trimethylphenyl 3 7 dimethyl 2 4 6 8 nonatetraenoate}
Chemical Reactions Analysis

Reactions and Technical Details

Etretinate undergoes various chemical reactions that are significant for its pharmacological activity. One key reaction is its conversion to acitretin upon metabolic processes in the body. This transformation involves hydrolysis and is crucial for exerting its therapeutic effects .

Additionally, etretinate can participate in isomerization reactions under certain conditions (e.g., thermal or photochemical), which may alter its efficacy and bioavailability. The ability to switch between different isomers allows for flexibility in therapeutic applications .

Mechanism of Action

Process and Data

The mechanism of action of etretinate primarily involves its binding to nuclear receptors within cells. Once inside the cell, etretinate binds to cytosolic retinoic acid-binding proteins that transport it to the nucleus. In the nucleus, it interacts with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), influencing gene expression related to cell differentiation and proliferation.

This binding initiates a cascade of events that modulate transcription factors involved in keratinocyte differentiation and inflammatory responses. Etretinate has been shown to reduce the expression of pro-inflammatory cytokines and promote normal skin cell turnover .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Etretinate typically appears as a yellowish oil.
  • Solubility: It is lipophilic with limited solubility in water but soluble in organic solvents.

Chemical Properties

  • Molecular Weight: Approximately 364.55 g/mol.
  • Melting Point: The melting point varies based on purity but generally falls within a specific range characteristic of retinoids.
  • Stability: Etretinate is sensitive to light and heat; thus, it should be stored under appropriate conditions to maintain stability.
Applications

Scientific Uses

Etretinate has been predominantly used in dermatology for treating skin disorders such as psoriasis and other keratinization disorders. Its effectiveness stems from its ability to normalize skin cell production and reduce inflammation.

In addition to dermatological applications, research continues into potential uses in oncology due to its effects on cellular differentiation and proliferation pathways . Studies are exploring how etretinate may influence cancer cell behavior or aid in combination therapies for skin cancers.

Historical Synthesis and Development of Etretinate

Retinoid Derivative Design: Structural Analogues and Arotinoid Precursors

Etretinate (ethyl ester of acitretin) emerged from systematic efforts to optimize vitamin A's therapeutic potential while minimizing toxicity. First-generation retinoids like tretinoin (all-trans retinoic acid) and isotretinoin (13-cis retinoic acid) demonstrated efficacy in dermatological conditions but exhibited significant drawbacks: rapid systemic clearance, photosensitivity, and hypervitaminosis A syndrome at therapeutic doses [7]. To address these limitations, Hoffmann–La Roche chemists designed etretinate as part of the arotinoid class—characterized by aromatization of the beta-ionone ring and conjugated polyene side chains [1] [4]. This structural modification conferred enhanced metabolic stability and receptor binding specificity compared to alicyclic predecessors [7].

Key structural innovations included:

  • Aromatic ring substitution: Introduction of methoxy (‒OCH₃) and methyl (‒CH₃) groups at positions 4, 2,3,6 of the phenyl ring, optimizing steric and electronic interactions with nuclear retinoic acid receptors (RARs) [4].
  • Extended conjugation system: The tetraenoic ester side chain (C₂₃H₃₀O₃) enabled optimal molecular geometry for transcriptional modulation [1].
  • Esterification strategy: Ethyl ester functionalization improved oral bioavailability while serving as a prodrug for the active metabolite acitretin (free carboxylic acid) [6].

Table 1: Structural Evolution from Vitamin A to Arotinoids

CompoundBeta-Ionone RingSide Chain ModificationsKey Chemical Features
Retinol (Vit A)CyclicHydroxylated isoprenoid chainHigh toxicity, rapid oxidation
TretinoinCyclicAll-trans carboxylic acidShort half-life (0.5–2 hr), photolabile
IsotretinoinCyclic13-cis carboxylic acidTeratogenic, moderate stability
EtretinateAromaticEthyl ester tetraenoic chainEnhanced lipophilicity, sustained release

Evolution from First- to Second-Generation Retinoids: Rational Drug Design Strategies

The transition to second-generation retinoids was driven by pharmacodynamic and pharmacokinetic objectives: prolonged tissue retention, reduced CYP450-mediated metabolism, and selective RAR activation. Etretinate exemplified this evolution through:

  • Metabolic stabilization: Aromatization impeded oxidative chain shortening—a primary degradation pathway for first-gen retinoids. This extended plasma half-life to 120 days, enabling once-daily dosing for psoriasis [1] [4].
  • Targeted receptor affinity: Unlike non-selective first-gen agents, etretinate’s metabolite acitretin showed preferential binding to RAR-γ isoforms prevalent in epidermal tissue, explaining its potent anti-keratinizing effects [7].
  • Prodrug optimization: Ethyl ester masking of the carboxylic acid enhanced intestinal absorption. In vivo hydrolysis then liberated acitretin, the bioactive form modulating keratinocyte differentiation [6].

Despite these advances, etretinate’s extreme lipophilicity led to adipose tissue sequestration and prolonged teratogenic risk post-treatment [1] [6]. This necessitated third-gen agents like bexarotene (selective RXR agonist) with improved safety profiles.

Table 2: Pharmacokinetic Comparison of Key Retinoids

ParameterTretinoinIsotretinoinEtretinateAcitretin
Half-life (days)0.02–0.050.5–11202.1
Protein Binding (%)>95>99>99>99
Lipophilicity (Log P)6.06.56.55.0
Primary Metabolite4-oxo-tretinoin4-oxo-isotretinoinAcitretin13-cis-acitretin

Industrial Synthesis Pathways: Hoffmann–La Roche Patent Innovations

Hoffmann–La Roche pioneered scalable synthesis of etretinate, culminating in US Patent 4,105,681 (1978) and 4,215,215 (1980) [4] [10]. The patented route featured a phosphonate-based Wittig reaction to assemble the polyene chain, optimizing yield and stereoselectivity:

Key Industrial Process Steps:

  • Core aldehyde preparation: 4-Methoxy-2,3,6-trimethylbenzaldehyde synthesized via Friedel-Crafts acylation of 1,2,4-trimethoxybenzene, followed by regioselective demethylation and methylation [10].
  • Phosphonate reagent synthesis: Triethyl phosphonoacetate reacted with ethylmagnesium bromide to generate the stabilized ylide (ethyl (ethoxycarbonylmethylene)triphenylphosphorane).
  • Wittig coupling: Condensation of the benzaldehyde with the phosphonate ylide under anhydrous conditions (toluene, 80°C), producing the ethyl ester tetraenoate backbone with >85% all-trans configuration [10].
  • Purification: Crystallization from hydrophobic solvents (e.g., cyclohexane/chloroform) removed geometric isomers, achieving >99% purity [10].

Critical innovations included:

  • Solvent optimization: Using chloroform or dichloromethane improved ylide reactivity versus early aqueous methods [10].
  • Stereocontrol: Lithium chloride additives promoted E-selectivity during olefination [10].
  • Catalytic esterification: Acid-resistant catalysts enabled direct esterification of acitretin intermediates, bypassing low-yield chlorination steps [4].

Table 3: Hoffmann–La Roche Patents for Etretinate Synthesis

Patent NumberYearKey InnovationImpact on Yield/Purity
US 4,105,6811978Wittig route using phosphonate reagentsYield ↑ 42% → 78%
US 4,215,2151980Low-temperature crystallization protocolPurity ↑ 92% → 99.5%
CN 101747194B2012Non-chlorinated solvent systemIsomer reduction >90%

Hoffmann–La Roche’s synthesis patents established etretinate as the first commercially viable oral retinoid for psoriasis, though later superseded by acitretin (etretinate’s free acid) due to pharmacokinetic refinements [1] [6].

Properties

CAS Number

54350-48-0

Product Name

Etretinate

IUPAC Name

ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+

InChI Key

HQMNCQVAMBCHCO-DJRRULDNSA-N

SMILES

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C

Solubility

Soluble in DMSO

Synonyms

B10 9359
B10-9359
B109359
Ethyl Etrinoate
Etretinate
Etrinoate, Ethyl
Ro 10 9359
Ro 10-9359
Ro 109359
Ro-10-9359
Ro109359
Tigason
Tigazon

Canonical SMILES

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C

Isomeric SMILES

CCOC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.